Cas no 1804459-74-2 (3-Bromo-4-(chloromethyl)-5-(difluoromethyl)-2-methylpyridine)

3-Bromo-4-(chloromethyl)-5-(difluoromethyl)-2-methylpyridine is a versatile heterocyclic compound with significant potential in pharmaceutical and agrochemical applications. Its structure features multiple reactive sites, including bromo, chloromethyl, and difluoromethyl substituents, enabling diverse functionalization for tailored synthesis. The presence of both halogen and fluorinated groups enhances its utility as a key intermediate in cross-coupling reactions, nucleophilic substitutions, and other transformations. The pyridine core ensures stability while facilitating further derivatization. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules, leveraging its balanced reactivity and selectivity. Strict quality control ensures high purity, making it suitable for research and industrial-scale applications.
3-Bromo-4-(chloromethyl)-5-(difluoromethyl)-2-methylpyridine structure
1804459-74-2 structure
Product Name:3-Bromo-4-(chloromethyl)-5-(difluoromethyl)-2-methylpyridine
CAS No:1804459-74-2
MF:C8H7BrClF2N
MW:270.501687288284
CID:4861804
Update Time:2025-07-12

3-Bromo-4-(chloromethyl)-5-(difluoromethyl)-2-methylpyridine Chemical and Physical Properties

Names and Identifiers

    • 3-Bromo-4-(chloromethyl)-5-(difluoromethyl)-2-methylpyridine
    • Inchi: 1S/C8H7BrClF2N/c1-4-7(9)5(2-10)6(3-13-4)8(11)12/h3,8H,2H2,1H3
    • InChI Key: YWJRWGKOJRRHEY-UHFFFAOYSA-N
    • SMILES: BrC1C(C)=NC=C(C(F)F)C=1CCl

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 170
  • XLogP3: 3
  • Topological Polar Surface Area: 12.9

3-Bromo-4-(chloromethyl)-5-(difluoromethyl)-2-methylpyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029059288-1g
3-Bromo-4-(chloromethyl)-5-(difluoromethyl)-2-methylpyridine
1804459-74-2 97%
1g
$1,549.60 2022-04-02

Additional information on 3-Bromo-4-(chloromethyl)-5-(difluoromethyl)-2-methylpyridine

3-Bromo-4-(chloromethyl)-5-(difluoromethyl)-2-methylpyridine

3-Bromo-4-(chloromethyl)-5-(difluoromethyl)-2-methylpyridine, also known by its CAS number 1804459-74-2, is a complex organic compound with a pyridine ring as its core structure. This compound is characterized by the presence of multiple substituents, including a bromine atom at position 3, a chloromethyl group at position 4, a difluoromethyl group at position 5, and a methyl group at position 2. The combination of these substituents imparts unique chemical properties to the molecule, making it of interest in various fields of research and application.

The synthesis of 3-Bromo-4-(chloromethyl)-5-(difluoromethyl)-2-methylpyridine involves a series of carefully designed organic reactions. The starting material is typically a pyridine derivative, which undergoes bromination, alkylation, and fluorination steps to introduce the desired substituents. Recent advancements in catalytic methods and selective substitution techniques have significantly improved the yield and purity of this compound. Researchers have also explored green chemistry approaches to minimize environmental impact during its synthesis.

The structural complexity of 1804459-74-2 makes it a valuable molecule in medicinal chemistry. Its pyridine ring serves as a scaffold for potential bioactive compounds, while the substituents provide opportunities for fine-tuning pharmacokinetic properties such as solubility and bioavailability. For instance, the bromine atom can act as an electron-withdrawing group, influencing the compound's reactivity and stability. Similarly, the chloromethyl and difluoromethyl groups introduce additional functional diversity, enabling interactions with biological targets such as enzymes or receptors.

In recent studies, 3-Bromo-4-(chloromethyl)-5-(difluoromethyl)-2-methylpyridine has been investigated for its potential in drug discovery programs targeting various diseases. Its ability to modulate cellular pathways through specific molecular interactions has been highlighted in preclinical models. For example, researchers have reported its activity against certain kinase enzymes, which are implicated in cancer progression. Additionally, the compound's unique structure has been leveraged in designing prodrugs that can be activated under specific physiological conditions.

The application of computational chemistry tools has further enhanced our understanding of 1804459-74-2's properties. Quantum mechanical calculations have provided insights into its electronic structure and reactivity patterns, while molecular docking studies have revealed potential binding modes with target proteins. These computational approaches complement experimental studies, accelerating the development of this compound as a lead candidate in therapeutic research.

In terms of industrial applications, 3-Bromo-4-(chloromethyl)-5-(difluoromethyl)-2-methylpyridine exhibits potential in materials science due to its ability to form stable coordination complexes with metal ions. Such complexes could find use in catalysis or as components in advanced materials like polymers or nanoparticles. Furthermore, its chemical stability under various conditions makes it suitable for incorporation into formulations requiring long-term shelf life.

The study of 1804459-74-2 continues to be an active area of research across academic and industrial settings. Collaborative efforts between chemists, biologists, and computational scientists are driving innovations in its synthesis, characterization, and application. As new findings emerge from ongoing research projects worldwide, this compound is poised to contribute significantly to advancements in medicine and materials science.

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